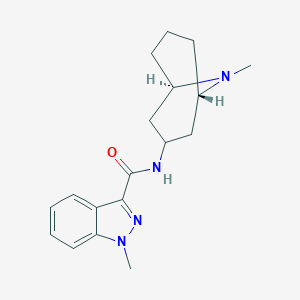
Granisetron
Übersicht
Beschreibung
Granisetron is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy . It is also used to prevent and treat nausea and vomiting that may occur after treatment with cancer medicines (chemotherapy or radiation), including high-dose cisplatin .
Synthesis Analysis
This compound undergoes various chemical reactions for its synthesis. It has been found to be relatively unstable under acidic, alkaline, and oxidative conditions . The multivariate calibration technique relies on linear regression equations and employs correlation between absorbance and concentration at five different wavelengths .
Molecular Structure Analysis
This compound has a molecular formula of C18H24N4O and an average molecular weight of 312.409 Da . The aromatic end of the molecule is an indazole . The λmax of this compound was found to be at 302 nm .
Chemical Reactions Analysis
This compound is a potent and highly selective antagonist of 5-HT3 receptors. Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H24N4O and a molecular weight of 312.41. It is soluble in DMSO at 11 mg/mL . This compound hydrochloride has a molecular formula of C18H24N4O.HCl and a molecular weight of 348.87. It is soluble in water at 80 mg/mL and in DMSO at 4 mg/mL .
Wissenschaftliche Forschungsanwendungen
Chemotherapie-induzierte Übelkeit und Erbrechen (CINV) Management
Granisetron ist eine wichtige und hochwirksame Option zur Linderung von Chemotherapie-induzierter Übelkeit und Erbrechen (CINV) bei Krebspatienten . Seine antiemetischen Eigenschaften machen es während Chemotherapieschemata wertvoll.
Intranasale Verabreichung bei Chemotherapie-induziertem Erbrechen
Forscher haben die intranasale Verabreichung von this compound untersucht, um seine Gehirndistribution zu verbessern und Chemotherapie-induziertes Erbrechen zu behandeln. Die Formulierung von mit this compound beladenen Kubosomen (GS-CBS) unter Verwendung von Glycerolmonooleat (GMO), Poloxamer 407 (P 407) und Tween 80 (T 80) hat vielversprechend gezeigt. Die optimierte Formel zeigte eine anhaltende Freisetzung, erhöhte Permeabilität durch die Nasenschleimhaut und verbesserte physikalische Stabilität. Das kubosomale In-situ-Gel war sicher und biokompatibel, wenn es auf die Nasenschleimhaut aufgetragen wurde, was die Bioverfügbarkeit und die Gehirndistribution verbesserte .
Refraktäres postoperatives Übelkeit und Erbrechen (PONV) Prophylaxe
This compound hat sich bei Patienten bewährt, die gegenüber anderen Antiemetika refraktär sind. Zum Beispiel hat sich orales this compound (1 mg täglich) bei der Prävention von refraktärem PONV als wirksam erwiesen, selbst bei Patienten, die nicht gut auf Dopaminantagonisten ansprachen .
Klinische Praxis zur PONV-Prophylaxe
In der klinischen Praxis wird this compound häufig zur PONV-Prophylaxe eingesetzt. Es stellt einen signifikanten Anteil (85,4 %) der positiven Fälle in verschiedenen Abteilungen dar, darunter allgemeine Chirurgie, Hepato-biliäre und Pankreaschirurgie sowie Urologie .
Strahlentherapie-induzierte Übelkeit und Erbrechen (RINV) Prophylaxe
This compound hat sich bei der Prävention von RINV bewährt, insbesondere bei Patienten, die gegenüber anderen Antiemetika refraktär sind. Seine Anwendung hat in einigen Fällen zu einer sofortigen Symptomremission geführt .
Wirkmechanismus
Target of Action
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .
Mode of Action
This compound works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.
Pharmacokinetics
This compound exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of this compound ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, this compound improves patient comfort during these treatments .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .
Safety and Hazards
Granisetron may cause skin irritation and serious eye irritation. It is suspected of damaging fertility or the unborn child and may cause damage to organs. It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Granisetron involves several steps that include the formation of key intermediates and their subsequent reactions to form the final product.", "Starting Materials": [ "1-Methyl-1H-indazole-3-carboxylic acid", "4-Amino-5-chloro-2-methoxybenzoic acid", "Ethyl chloroformate", "Dimethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Acetic anhydride", "Sulfuric acid", "Methanol", "Water", "Ethanol" ], "Reaction": [ "Step 1: The reaction of 1-Methyl-1H-indazole-3-carboxylic acid with ethyl chloroformate in the presence of dimethylamine and sodium hydroxide leads to the formation of the key intermediate, 1-(ethylcarbamoyl)-5-methyl-1H-indazole-3-carboxylic acid.", "Step 2: The key intermediate is then reacted with sodium borohydride in methanol to reduce the carbonyl group and form the corresponding alcohol.", "Step 3: The alcohol is then treated with sulfuric acid to remove the protecting group and form the free alcohol.", "Step 4: The free alcohol is then reacted with 4-Amino-5-chloro-2-methoxybenzoic acid in the presence of sodium cyanoborohydride to form the final product, Granisetron.", "Step 5: The final product is then purified and isolated using standard techniques such as crystallization and filtration." ] } | |
| 109889-09-0 | |
Molekularformel |
C18H24N4O |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3 |
InChI-Schlüssel |
MFWNKCLOYSRHCJ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Kanonische SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Aussehen |
White to yellowish white crystalline powder |
melting_point |
219 °C (hydrochloride salt) |
| 109889-09-0 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
107007-99-8 (mono-hydrochloride) |
Löslichkeit |
4.34e-01 g/L |
Synonyme |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


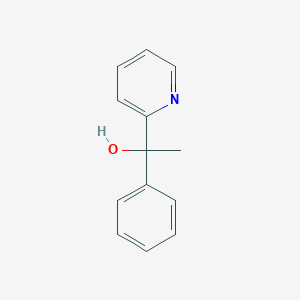
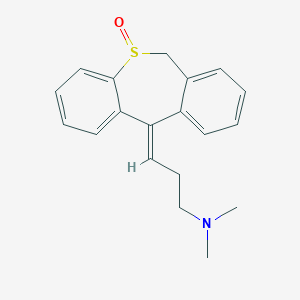



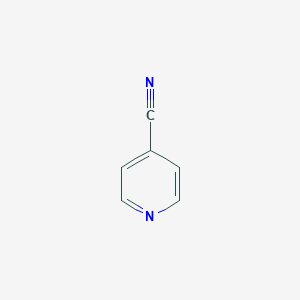




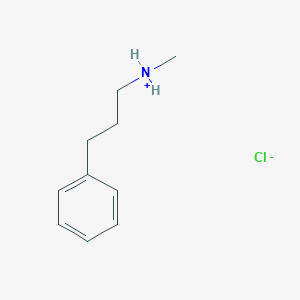

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)

